molecular formula C17H16N2O2S B2421321 N-[1-(furan-3-yl)propan-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide CAS No. 1795296-67-1

N-[1-(furan-3-yl)propan-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide

Cat. No.: B2421321
CAS No.: 1795296-67-1
M. Wt: 312.39
InChI Key: YTAKICFWTJHKCD-UHFFFAOYSA-N
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Description

N-[1-(furan-3-yl)propan-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a furan ring, a thiazole ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-12(9-13-7-8-21-10-13)18-16(20)15-11-22-17(19-15)14-5-3-2-4-6-14/h2-8,10-12H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAKICFWTJHKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)C2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-3-yl)propan-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of amines and carboxylic acids in the presence of coupling agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of renewable starting materials and environmentally benign solvents, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-3-yl)propan-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the thiazole ring can yield dihydrothiazoles .

Scientific Research Applications

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies on related thiazole compounds have demonstrated their effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of specific enzymes or disruption of bacterial cell walls.

Case Study:
In a study published in 2019, a series of thiazole derivatives were synthesized and tested for their antimicrobial activity. Compounds similar to N-[1-(furan-3-yl)propan-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide showed promising results against Staphylococcus aureus and Escherichia coli, indicating the potential for developing new antimicrobial agents from this class of compounds .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. Compounds with similar structural features have been found to exhibit cytotoxic effects against various cancer cell lines.

Data Table: Anticancer Activity of Thiazole Derivatives

CompoundCell Line Tested% Growth Inhibition
Compound AMCF7 (Breast Cancer)75%
Compound BA549 (Lung Cancer)68%
This compoundMCF7TBD

Case Study:
A recent investigation into the anticancer properties of thiazole derivatives indicated that compounds structurally related to this compound exhibited significant cytotoxicity against the MCF7 breast cancer cell line. The study utilized the Sulforhodamine B assay to quantify cell viability post-treatment .

Mechanism of Action

The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(furan-3-yl)propan-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide stands out due to its unique combination of the furan and thiazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

N-[1-(furan-3-yl)propan-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antibacterial effects, and potential applications in pharmacology. The information is compiled from various research studies and reviews to provide a comprehensive understanding of this compound's biological implications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C15_{15}H14_{14}N2_{2}O1_{1}S
  • Molecular Weight : Approximately 270.35 g/mol

The presence of both thiazole and furan moieties in the structure is crucial for its biological activity, as these functional groups are known to contribute to various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound.

The mechanism by which this compound exerts its anticancer effects involves:

  • Inhibition of Cell Proliferation : Research indicates that thiazole derivatives can inhibit the proliferation of cancer cells through various pathways, including apoptosis induction and cell cycle arrest.
  • Interaction with Target Proteins : Molecular dynamics simulations have shown that these compounds can interact with proteins involved in cancer progression, such as Bcl-2, through hydrophobic contacts and hydrogen bonding .

Case Studies

A study evaluating the efficacy of thiazole derivatives reported that several compounds exhibited IC50_{50} values lower than standard chemotherapeutic agents like doxorubicin against various cancer cell lines (e.g., Jurkat and HT29) .

CompoundCell LineIC50_{50} (µM)
Thiazole Derivative 1Jurkat1.61 ± 1.92
Thiazole Derivative 2HT291.98 ± 1.22

Antibacterial Activity

In addition to anticancer properties, this compound has demonstrated antibacterial activity against several strains of bacteria.

The antibacterial effects are believed to result from:

  • Disruption of Bacterial Cell Wall : Thiazole compounds can interfere with bacterial cell wall synthesis.
  • Inhibition of Protein Synthesis : They may also inhibit the synthesis of essential proteins required for bacterial growth.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of thiazole derivatives. Key findings include:

  • The presence of electron-donating groups on the phenyl ring enhances anticancer activity.
  • Substituents at specific positions on the thiazole ring significantly influence the compound's potency against cancer cells .

Q & A

Q. Basic

  • Spectroscopy:
    • <sup>1</sup>H NMR: Identifies protons on the furan, thiazole, and phenyl groups (e.g., furan protons at δ 6.2–7.4 ppm).
    • IR: Confirms amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-H stretches.
    • MS: HRMS validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 341.12).
  • Crystallography: Single-crystal X-ray diffraction (SHELX software ) resolves 3D structure, including dihedral angles between thiazole and furan rings, critical for understanding intermolecular interactions .

How can molecular docking studies predict the interaction of this compound with potential biological targets?

Q. Advanced

  • Methodology:
    • Target Selection: Prioritize targets like kinases (e.g., EGFR, Aurora kinases) or DNA repair enzymes based on structural analogs (e.g., DTC in ).
    • Software: Use AutoDock Vina or Schrödinger Suite for docking. Validate with MD simulations (AMBER/CHARMM) to assess binding stability.
    • Validation: Compare docking scores (ΔG) with experimental IC50 values from kinase inhibition assays. Contradictions between computational and experimental data may indicate off-target effects or solvation issues .

What experimental strategies address discrepancies in reported cytotoxic activity across cancer cell lines?

Q. Advanced

  • Approach:
    • Cell Line Panels: Test across diverse lines (e.g., NCI-60) to identify lineage-specific sensitivity.
    • Assay Redundancy: Combine MTT, apoptosis (Annexin V/PI), and clonogenic assays to confirm cytotoxicity mechanisms.
    • Pharmacokinetic Factors: Measure intracellular compound accumulation via LC-MS to rule out uptake variability.
    • Data Normalization: Use housekeeping genes (e.g., GAPDH) to control for cell viability variability .

How can the metabolic stability of this compound be evaluated using in vitro models?

Q. Advanced

  • Protocol:
    • Liver Microsomes: Incubate compound with human liver microsomes (HLM) and NADPH. Monitor depletion via LC-MS/MS (half-life calculation).
    • CYP Inhibition: Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions.
    • Metabolite ID: Use high-resolution MS<sup>n</sup> to identify oxidation (e.g., furan ring) or glucuronidation sites.
    • Comparative Analysis: Cross-validate with hepatocyte models to account for phase II metabolism .

What strategies optimize solubility and bioavailability for this thiazole-carboxamide derivative?

Q. Methodological

  • Chemical Modifications:
    • Introduce hydrophilic groups (e.g., -OH, -SO3H) on the phenyl ring without disrupting pharmacophore interactions.
  • Formulation Approaches:
    • Use cyclodextrin inclusion complexes or nanoemulsions to enhance aqueous solubility.
    • Salt formation (e.g., HCl salt) for improved dissolution.
  • In Silico Tools: Predict logP and solubility via QSPR models (e.g., SwissADME) to guide synthetic efforts .

How to resolve contradictions in enzymatic inhibition data between recombinant proteins and cell-based assays?

Q. Advanced

  • Root Cause Analysis:
    • Off-Target Effects: Perform kinome-wide profiling (e.g., KINOMEscan) to identify unintended kinase interactions.
    • Cellular Context: Assess target protein expression levels (Western blot) in cell lines used.
    • Redox Interference: Test for thiol-reactivity (e.g., glutathione quenching) to rule out false-positive inhibition .

What crystallographic challenges arise in determining the structure of this compound, and how are they mitigated?

Q. Advanced

  • Challenges:
    • Crystal Polymorphism: Multiple packing arrangements due to flexible propan-2-yl linker.
    • Weak Diffraction: Low electron density for light atoms (e.g., furan oxygen).
  • Solutions:
    • Cryo-Crystallography: Use low temperatures (100 K) to improve diffraction quality.
    • SHELXL Refinement: Apply TWIN and HKLF5 commands for handling twinned crystals .

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